molecular formula C17H20O4 B094271 Zaluzanin D CAS No. 16838-85-0

Zaluzanin D

Cat. No. B094271
CAS RN: 16838-85-0
M. Wt: 288.34 g/mol
InChI Key: GKMFOEIZCLMZDE-QXKUPLGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zaluzanin D is a natural product that has been isolated from the bark of the African tree, Entandrophragma angolense. It belongs to the class of compounds known as limonoids, which are known for their diverse biological activities. Zaluzanin D has been found to possess a range of interesting properties, including anticancer, antimalarial, and anti-inflammatory activities.

Scientific Research Applications

Anti-Inflammatory and Immune Regulation Effects

Zaluzanin D, isolated from Achillea acuminate, has shown promising results in reducing inflammation and regulating immune responses. It has been found to decrease the production of nitric oxide and inflammatory cytokines in LPS-induced macrophages. In vivo studies also show that it reduces macrophage infiltration and histological inflammatory changes in lung tissues. Zaluzanin D's effectiveness is attributed to its ability to inhibit the nuclear factor-kappa B pathway, thus attenuating pulmonary inflammatory responses both in vitro and in vivo (Wang et al., 2020).

Influence on MMP-9 Promoter Methylation and Cytokine Regulation

Research indicates that Zaluzanin D can significantly reduce the activation of PMA-mediated THP-1 monocytic cells, leading to a decrease in intracellular reactive oxygen species production and lipid accumulation. It also downregulates pro-inflammatory markers like TNF-α and IL-1β. An interesting aspect of Zaluzanin D's action is its ability to reverse DNA methylation levels in activated cells, suggesting its potential in modulating inflammation related to atherosclerosis (Cheeran & Munuswamy-Ramanujam, 2020).

Applications in Osteoblast Differentiation

Zaluzanin C, closely related to Zaluzanin D, has been observed to enhance osteoblast differentiation. It upregulates the expression of key osteogenic genes, such as Dlx5, Id1, and Runx2, especially in the early stages of differentiation. This finding points towards the potential use of Zaluzanin C in improving bone health and treating bone-related disorders (Kim & Jang, 2017).

Potential in Cancer Therapy

Sesquiterpenes like Zaluzanin D have demonstrated growth inhibitory effects against leukemia cells. They induce apoptotic chromatin condensation in leukemia cells, suggesting their potential as anticancer agents. The specific action on HL-60 cells indicates a promising pathway for the development of new cancer therapies (Hibasami et al., 2003).

properties

CAS RN

16838-85-0

Product Name

Zaluzanin D

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

[(3aS,6aR,8S,9aR,9bS)-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-8-yl] acetate

InChI

InChI=1S/C17H20O4/c1-8-5-6-12-9(2)17(19)21-16(12)15-10(3)14(7-13(8)15)20-11(4)18/h12-16H,1-3,5-7H2,4H3/t12-,13-,14-,15-,16-/m0/s1

InChI Key

GKMFOEIZCLMZDE-QXKUPLGCSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@H](C1=C)[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3

SMILES

CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3

Canonical SMILES

CC(=O)OC1CC2C(C1=C)C3C(CCC2=C)C(=C)C(=O)O3

Other CAS RN

16838-85-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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